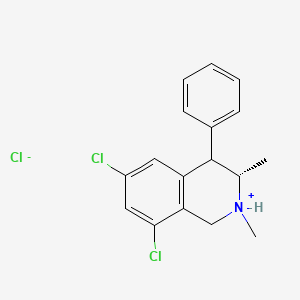
Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple substituents such as chlorine, methyl, and phenyl groups. It is often used in various scientific research applications due to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- typically involves the hydrogenation of isoquinoline derivatives. One common method is the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions typically include high pressure and temperature to ensure complete hydrogenation of the isoquinoline ring.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- undergoes various chemical reactions, including:
Reduction: It can be reduced to form decahydroisoquinoline derivatives using hydrogenation techniques.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).
Reduction: Hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitrone derivatives.
Reduction: Decahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and its role in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and as a precursor for drug development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes involved in the synthesis and degradation of neurotransmitters. This interaction can modulate neurotransmitter levels and exert neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroisoquinoline (TIQ): A simpler analog without the chlorine, methyl, and phenyl substituents.
Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.
Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chlorine and phenyl groups enhances its reactivity and potential therapeutic effects compared to simpler tetrahydroisoquinoline derivatives .
Propriétés
Numéro CAS |
41958-59-2 |
|---|---|
Formule moléculaire |
C17H18Cl3N |
Poids moléculaire |
342.7 g/mol |
Nom IUPAC |
(3S)-6,8-dichloro-2,3-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-11-17(12-6-4-3-5-7-12)14-8-13(18)9-16(19)15(14)10-20(11)2;/h3-9,11,17H,10H2,1-2H3;1H/t11-,17?;/m0./s1 |
Clé InChI |
WULYHCNMZRXLOU-WLDKTUJCSA-N |
SMILES isomérique |
C[C@H]1C(C2=C(C[NH+]1C)C(=CC(=C2)Cl)Cl)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
CC1C(C2=C(C[NH+]1C)C(=CC(=C2)Cl)Cl)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















